N-(2-肼嗪基-2-氧代乙基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

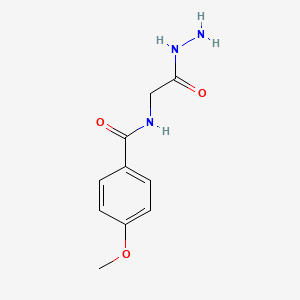

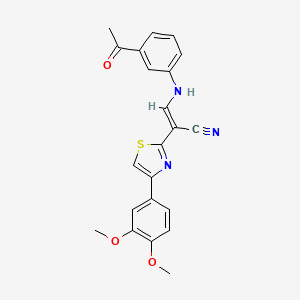

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a chemical compound with the molecular formula C9H13N3O3S . It has an average mass of 243.283 Da and a monoisotopic mass of 243.067764 Da . The compound is also known by its CAS Number: 2443-68-7 .

Synthesis Analysis

The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide and similar compounds involves the use of piperazine and N-Boc piperazine as building blocks or intermediates . These compounds serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis

The molecular structure of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape based on its conformation and intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide include its molecular formula, average mass, and monoisotopic mass . More detailed properties such as melting point, boiling point, density, etc., are not provided in the retrieved sources.科学研究应用

1. 催化应用

包括 N-(2-肼嗪基-2-氧代乙基)-4-甲氧基苯甲酰胺在内的 N-甲氧基苯甲酰胺用于催化过程。例如,它们用于 Rh(III) 催化的氧化烯烃化,通过定向 C-H 键活化,展示了它们在高效和选择性化学合成过程中的作用 (Rakshit 等人,2011)。

2. 缓蚀

这些化合物已证明在缓蚀中有效,特别是在盐酸溶液中保护碳钢方面。它们在金属表面形成吸附膜的能力突出了它们在工业应用中的潜力 (Esmaeili 等人,2015)。

3. 抗菌特性

N-(2-肼嗪基-2-氧代乙基)-4-甲氧基苯甲酰胺衍生物已被合成并评估其抗菌特性。它们在治疗微生物疾病,特别是细菌和真菌感染方面显示出潜力 (Desai 等人,2013)。

4. 药物开发

这些化合物已被探索用于创建具有改进药学性质的有效抗葡萄球菌化合物。它们作为细菌细胞分裂蛋白 FtsZ 抑制剂的潜力表明了在开发新抗生素中的应用 (Haydon 等人,2010)。

5. 抗菌剂合成

研究还集中在合成基于 N-(2-(2-肼嗪基-2-氧代乙基氨基)-2-氧代乙基)-烟酰胺的线性二肽衍生物,该衍生物表现出良好的抗菌活性。这表明这些化合物在开发新的抗菌剂中具有潜力 (Moustafa 等人,2018)。

6. 有机催化

这些苯甲酰胺衍生物可以作为腙和肟形成的催化剂,这是一个广泛用于化学和生物学中分子共轭的过程。它们加速这些反应的能力展示了它们在各种化学和生物应用中的实用性 (Crisalli & Kool,2013)。

作用机制

Target of Action

The primary targets of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide are currently unknown. This compound is a derivative of hydrazine, which is known to have various biological activities . .

Mode of Action

As a hydrazine derivative, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Hydrazine derivatives are known to be involved in various biochemical pathways, including those related to cell proliferation and apoptosis . .

Result of Action

Given its structural similarity to other hydrazine derivatives, it may exhibit a range of biological activities . .

属性

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXGADYLQTIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)

![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)

amine](/img/structure/B2991352.png)

![N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2991353.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2991357.png)

![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)